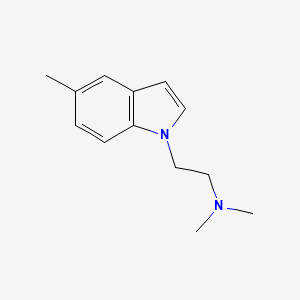
N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .
For the specific synthesis of this compound, a common approach involves the alkylation of 5-methylindole with N,N-dimethylaminoethyl chloride in the presence of a base such as sodium hydride . The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors in biological systems. For instance, it may bind to serotonin receptors, influencing neurotransmitter activity and exhibiting potential psychoactive effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-5-methoxytryptamine: Another indole derivative with similar structural features but different functional groups.
Sumatriptan: A compound with a similar indole structure used in the treatment of migraines.
Uniqueness
N,N-Dimethyl-2-(5-methyl-1H-indol-1-yl)ethan-1-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
87482-19-7 |
|---|---|
Formule moléculaire |
C13H18N2 |
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(5-methylindol-1-yl)ethanamine |
InChI |
InChI=1S/C13H18N2/c1-11-4-5-13-12(10-11)6-7-15(13)9-8-14(2)3/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
PQMAYIXYIYVYLM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C=C2)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


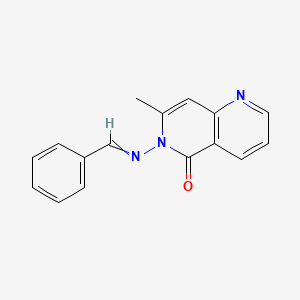
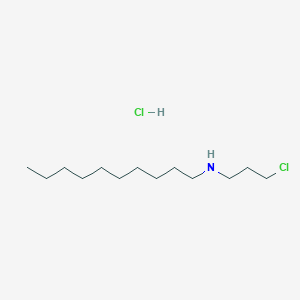
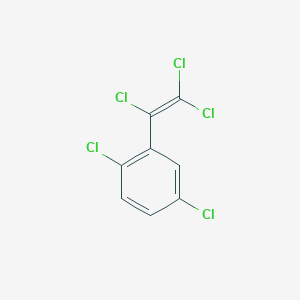
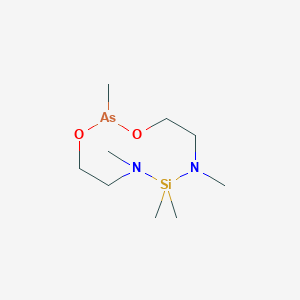
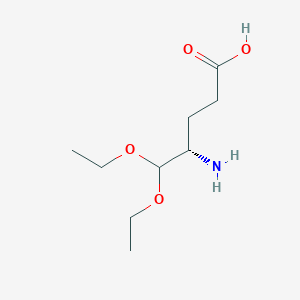

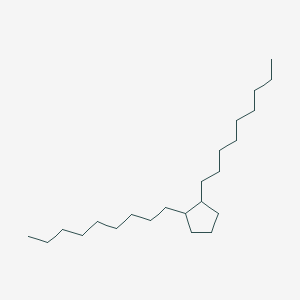
![6-(3-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14392590.png)
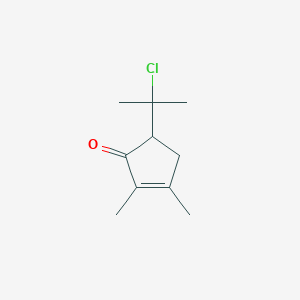
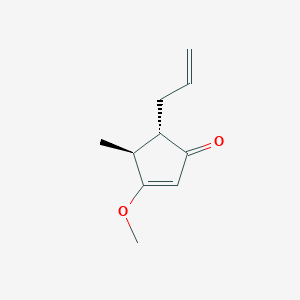
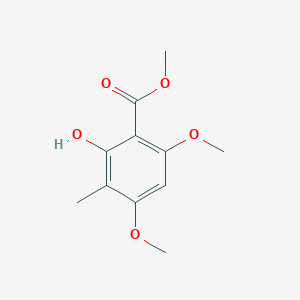
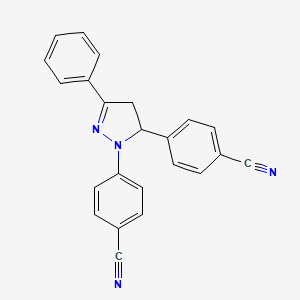
![N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B14392612.png)
![6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine](/img/structure/B14392615.png)
